2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid
説明
2-Bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a 1,3-diazinane-2,4-dione (2,4-dioxo-1,3-diazinan-1-yl) substituent at the 5-position, a bromine atom at the 2-position, and a fluorine atom at the 4-position of the benzene ring. This compound combines electron-withdrawing groups (Br, F) with a heterocyclic moiety, making it a candidate for pharmaceutical and agrochemical applications.
特性
分子式 |
C11H8BrFN2O4 |
|---|---|
分子量 |
331.09 g/mol |
IUPAC名 |
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H8BrFN2O4/c12-6-4-7(13)8(3-5(6)10(17)18)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
InChIキー |
VSWDRLLSHZCZOU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)Br)F |
製品の起源 |
United States |
類似化合物との比較
3-(2,4-Dioxo-1,3-Diazinan-1-yl)-4-Fluorobenzoic Acid (CAS: 1598357-06-2)
Structural Similarities and Differences :
This analog lacks the bromine atom at the 2-position but retains the 4-fluoro and 1,3-diazinane substituents. The absence of bromine reduces molecular weight (208.26 g/mol vs. ~306.12 g/mol for the brominated compound) and alters lipophilicity (ClogP decreases by ~1.5 units).
Functional Implications :
- Acidity: The bromine atom in the target compound enhances the electron-withdrawing effect, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the non-brominated analog (pKa ~3.5–4.0).
- Bioactivity : Bromine’s presence may improve membrane permeability and binding affinity in biological targets, as seen in brominated agrochemical intermediates ().
Table 1: Physicochemical Comparison
| Property | Target Compound | 3-(2,4-Dioxo-1,3-Diazinan-1-yl)-4-Fluorobenzoic Acid |
|---|---|---|
| Molecular Formula | C₁₁H₈BrFN₂O₄ | C₁₁H₉FN₂O₄ |
| Molecular Weight (g/mol) | ~306.12 | 208.26 |
| Key Substituents | 2-Br, 4-F, 5-diazinan-2,4-dione | 4-F, 3-diazinan-2,4-dione |
| Likely pKa (Carboxylic Acid) | ~2.5–3.0 | ~3.5–4.0 |
4-(2,4-Dioxo-1,3-Diazinan-1-yl)Benzene-1-Sulfonamide (Compound 5, )
Structural Differences :
This analog replaces the benzoic acid group with a sulfonamide moiety. Sulfonamides are stronger acids (pKa ~1.0–2.0) and exhibit distinct hydrogen-bonding capabilities compared to carboxylic acids.
Functional Implications :
- Applications: Sulfonamide derivatives are well-known antimicrobial agents (), whereas benzoic acid derivatives are often used as enzyme inhibitors or prodrugs.
5-Bromo-2,4-Difluorobenzoic Acid ()
Structural Differences :
This intermediate lacks the 1,3-diazinane ring but shares bromine and fluorine substituents.
Functional Implications :
- Reactivity : The diazinane ring in the target compound introduces nucleophilic sites (e.g., NH groups) for further functionalization, unlike the purely aromatic bromo-difluorobenzoic acid.
- Industrial Use : Bromo-fluorobenzoic acids are key intermediates in agrochemicals (e.g., herbicides), while diazinane-containing analogs may target enzymes like thymidylate synthase or proteases.
Hydrazones of 4-Fluorobenzoic Acid ()
Structural Differences :
These compounds feature hydrazone or oxadiazoline moieties instead of the diazinane ring.
Functional Implications :
- Bioactivity: Hydrazones exhibit antimicrobial properties (), whereas diazinane rings may confer anti-inflammatory or anticancer activity, as seen in quinazolinone derivatives ().
- Stability : The diazinane ring’s conjugated carbonyl groups enhance stability under physiological conditions compared to hydrazones, which are prone to hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
